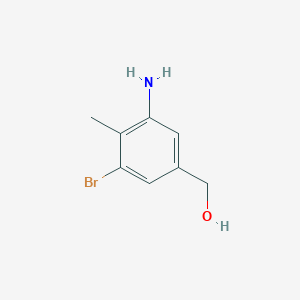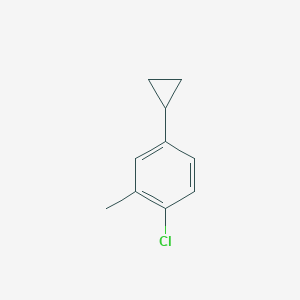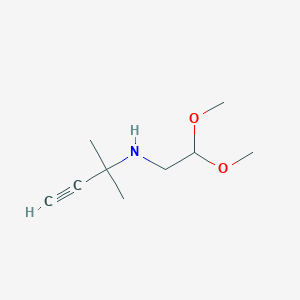
4-Fluoro-2-methoxyphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxyphenylhydrazine is an organic compound with the molecular formula C7H9FN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxyphenylhydrazine typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reduced to the corresponding hydrazine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of the aldehyde with hydrazine, followed by reduction. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methoxyphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azo compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-methoxyphenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxyphenylhydrazine involves its interaction with biological molecules. It can act as a nucleophile, attacking electrophilic centers in biological targets. The methoxy and fluoro substituents influence its reactivity and binding affinity. The compound can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylhydrazine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxyphenylhydrazine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Phenylhydrazine: The parent compound without any substituents, making it more versatile but less specific in its reactions.
Uniqueness
4-Fluoro-2-methoxyphenylhydrazine is unique due to the combined presence of both the fluorine and methoxy groups. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(4-fluoro-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3 |
Clé InChI |
FLMGLSHOOYYVNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)




![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)



